tert-Butyl 4-ethylphenyl carbonate
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Overview
Description
tert-Butyl 4-ethylphenyl carbonate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a carbonate ester derived from 4-ethylphenol and tert-butyl chloroformate. This compound is known for its applications in organic synthesis and as a protecting group in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-ethylphenyl carbonate can be synthesized through the reaction of 4-ethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-ethylphenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-ethylphenol and tert-butyl alcohol.
Transesterification: It can participate in transesterification reactions to form different carbonate esters.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Transesterification: Catalysts such as titanium alkoxides or organotin compounds are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-ethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted phenyl carbonates.
Scientific Research Applications
tert-Butyl 4-ethylphenyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-ethylphenyl carbonate involves the formation of a stable carbonate ester, which can protect sensitive hydroxyl groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl phenyl carbonate
- tert-Butyl methyl carbonate
- tert-Butyl ethyl carbonate
Uniqueness
tert-Butyl 4-ethylphenyl carbonate is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where selective protection and deprotection of phenolic hydroxyl groups are required .
Properties
CAS No. |
224824-55-9 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl (4-ethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-5-10-6-8-11(9-7-10)15-12(14)16-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
WPNMAXQRQWJPDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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